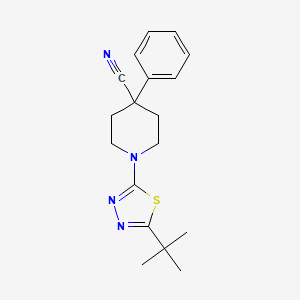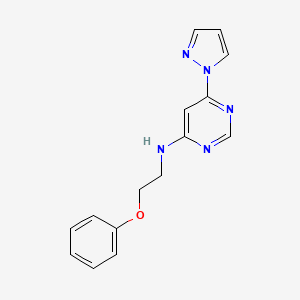![molecular formula C24H30N2O2 B15118290 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B15118290.png)
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one is a synthetic organic compound that features a unique structure combining an oxolane ring, a diazepane ring, and a diphenylpropanone moiety
Métodos De Preparación
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Synthesis of the Diazepane Ring: The diazepane ring is often prepared by the cyclization of a diamine precursor with a suitable electrophile, such as an alkyl halide or tosylate.
Coupling of the Rings: The oxolane and diazepane rings are then coupled through a series of nucleophilic substitution reactions, often involving the use of strong bases and polar aprotic solvents.
Introduction of the Diphenylpropanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce new substituents onto the diazepane or oxolane rings.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or amide bonds within the compound, leading to the formation of carboxylic acids or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for the development of new chemical entities.
Biological Studies: Researchers can use the compound to study its interactions with various biological targets, such as enzymes or receptors, to gain insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or chemical processes, particularly in the fields of polymer chemistry and catalysis.
Mecanismo De Acción
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)-1,4-diazepane: This compound shares the oxolane and diazepane rings but lacks the diphenylpropanone moiety, making it less complex and potentially less versatile in its applications.
3-(Piperazin-1-yl)oxolan-2-one:
1-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-3-(1,3-thiazol-4-ylmethyl)urea: This compound includes an oxolane ring and additional heterocyclic rings, making it structurally similar but functionally distinct from this compound.
The uniqueness of this compound lies in its combination of the oxolane, diazepane, and diphenylpropanone moieties, which confer specific chemical and biological properties that distinguish it from other compounds.
Propiedades
Fórmula molecular |
C24H30N2O2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C24H30N2O2/c27-24(26-14-7-13-25(15-16-26)22-12-17-28-19-22)18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2 |
Clave InChI |
TXJMTPLNWZLHOU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCOC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B15118210.png)

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)

![3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B15118244.png)
![2-[1-(2-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118246.png)

![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15118267.png)
![4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile](/img/structure/B15118271.png)
![9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118278.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B15118287.png)
